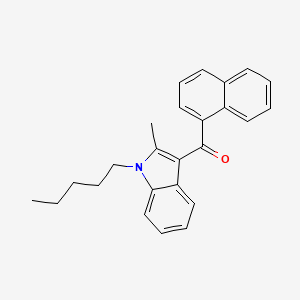

1-Pentyl-2-methyl-3-(1-naphthoyl)indole

Vue d'ensemble

Description

JWH 007 est un cannabinoïde synthétique appartenant à la famille des naphtoylindoles. Il a été synthétisé pour la première fois par John W. Huffman et son équipe en 1994. Ce composé agit comme un agoniste puissant à la fois du récepteur cannabinoïde 1 et du récepteur cannabinoïde 2, qui font partie du système endocannabinoïde. JWH 007 est connu pour ses propriétés analgésiques et a été étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JWH 007 implique généralement la réaction du chlorure de 1-naphthoyle avec le 2-méthyl-1-pentylindole. La réaction est effectuée en présence d'une base telle que la triéthylamine ou la pyridine, qui agit comme un catalyseur. Le mélange réactionnel est généralement porté à reflux dans un solvant organique tel que le dichlorométhane ou le chloroforme. Après la réaction, le produit est purifié par chromatographie sur colonne .

Méthodes de production industrielle

La production industrielle de JWH 007 suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance assure une production efficace de JWH 007 .

Analyse Des Réactions Chimiques

Types de réactions

JWH 007 subit diverses réactions chimiques, notamment:

Oxydation: JWH 007 peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction: La réduction de JWH 007 peut conduire à la formation d'alcools ou d'amines.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles tels que les amines, les thiols et les alcools sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation: Formation de cétones ou d'acides carboxyliques.

Réduction: Formation d'alcools ou d'amines.

Substitution: Formation de naphtoylindoles substitués.

Applications de la recherche scientifique

Chimie: Utilisé comme étalon de référence en chimie analytique pour l'identification des cannabinoïdes synthétiques.

Biologie: Étudié pour ses effets sur le système endocannabinoïde et son potentiel en tant qu'agent thérapeutique.

Médecine: Enquêté pour ses propriétés analgésiques et son utilisation potentielle dans la gestion de la douleur.

Industrie: Utilisé dans le développement de nouveaux cannabinoïdes synthétiques à des fins de recherche.

Mécanisme d'action

JWH 007 exerce ses effets en se liant au récepteur cannabinoïde 1 et au récepteur cannabinoïde 2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la douleur, l'humeur et l'appétit. Lorsqu'il se lie à ces récepteurs, JWH 007 active les voies de signalisation intracellulaire, conduisant à la modulation de la libération de neurotransmetteurs et aux effets physiologiques subséquents .

Applications De Recherche Scientifique

Cannabinoid Receptor Affinity

1-Pentyl-2-methyl-3-(1-naphthoyl)indole exhibits significant affinity for the cannabinoid receptors CB1 and CB2. Studies have shown that it binds to the CB1 receptor with a Ki value of approximately 9 nM, indicating a strong interaction that mimics the effects of natural cannabinoids like THC . This property makes it a valuable tool for studying the endocannabinoid system and its physiological effects.

Behavioral Studies

Research has demonstrated that JWH-007 influences behaviors associated with cannabinoid activity. In preclinical models, it has been shown to induce effects such as hypolocomotion and antinociception, similar to those observed with Δ9-THC . These findings suggest its potential use in understanding the behavioral pharmacology of cannabinoids.

Metabolism Studies

The metabolism of this compound has been investigated to understand its breakdown products and potential toxicity. In vitro studies using human liver microsomes have identified several metabolites, contributing to the understanding of how this compound is processed in the body . This information is crucial for assessing its safety profile and potential health risks associated with its use.

Controlled Substance Classification

Due to its psychoactive properties, JWH-007 has been classified under controlled substances in various jurisdictions. This classification impacts its availability for research purposes and necessitates careful regulation in studies involving human subjects .

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of naphthoylindole derivatives found that compounds similar to JWH-007 exhibited significant growth inhibition in various cancer cell lines. The structural modifications in these compounds were critical for enhancing their anticancer activity, highlighting the importance of continued research in this area.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of naphthoylindoles indicated that JWH-007 could mitigate neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. These findings suggest potential therapeutic applications for neuroprotection, warranting further exploration.

Data Table: Summary of Key Findings

Mécanisme D'action

JWH 007 exerts its effects by binding to the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. Upon binding to these receptors, JWH 007 activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and subsequent physiological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

JWH 018: Un composé similaire avec une affinité de liaison légèrement plus élevée pour le récepteur cannabinoïde 1.

JWH 015: Un autre naphtoylindole avec une longueur de chaîne alkyle différente.

JWH 073: Un composé avec une structure similaire mais des propriétés pharmacologiques différentes.

Unicité

JWH 007 est unique en raison de son affinité de liaison spécifique à la fois pour le récepteur cannabinoïde 1 et le récepteur cannabinoïde 2. Cette double affinité en fait un composé précieux pour l'étude du système endocannabinoïde et ses applications thérapeutiques potentielles .

Activité Biologique

1-Pentyl-2-methyl-3-(1-naphthoyl)indole, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its potent biological activity, particularly its interactions with cannabinoid receptors. This article provides an in-depth examination of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C25H25NO

- Molecular Weight : 369.48 g/mol

- CAS Number : 155471-10-6

This compound primarily acts as a selective agonist for the cannabinoid receptors CB1 and CB2. Its affinity for these receptors is crucial for its biological effects:

- CB1 Receptor Affinity : K_i = 9 ± 5 nM, indicating high potency.

- CB2 Receptor Affinity : K_i values vary but are generally lower than for CB1, suggesting a preference for CB1-mediated effects.

The compound induces various physiological responses associated with cannabinoid activity, including analgesic effects and modulation of appetite and mood.

Cytotoxicity and Apoptosis Induction

Research indicates that JWH-018 exhibits cytotoxic effects on certain cancer cell lines, particularly human leukemia HL-60 cells. The compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in mediating cell death:

- Mechanism :

- Activation of JNK leads to downstream signaling that promotes apoptosis.

- Inhibition of cell growth observed in treated leukemia cells.

Cannabinoid-like Effects

JWH-018 mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It has been shown to produce dose-dependent inhibition of contractions in electrically stimulated mouse vas deferens, a model for assessing cannabinoid activity:

| Effect | Observation |

|---|---|

| Analgesic | Dose-dependent inhibition in vivo |

| Antinociceptive | Interaction with G-coupled protein |

| Modulation of appetite | Similar to THC |

Research Findings

Several studies have explored the pharmacological profile and potential therapeutic applications of JWH-018:

- Synthesis and Pharmacology : A study reported that JWH-018 has a high affinity for CB1 receptors and exhibits typical cannabinoid pharmacology in vivo, including antinociceptive properties .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that larger substituents at the C-2 position of the indole nucleus significantly decrease receptor affinity. The presence of a bicyclic aroyl group at C-3 is essential for maintaining potency .

- Case Studies :

Safety and Regulatory Status

Despite its promising biological activities, JWH-018 has raised safety concerns due to potential psychoactive effects and risks associated with synthetic cannabinoids. Regulatory agencies have classified it under controlled substances in several jurisdictions due to its abuse potential.

Propriétés

IUPAC Name |

(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165903 | |

| Record name | JWH-007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155471-10-6 | |

| Record name | JWH 007 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.